molecular formula C18H29NO9 B142712 (5-Acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate CAS No. 155197-37-8

(5-Acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate

Cat. No. B142712
CAS RN: 155197-37-8
M. Wt: 403.4 g/mol
InChI Key: NDHDOPGXUSBUJH-UHFFFAOYSA-N
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Description

“(5-Acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate” is a chemical compound with the molecular formula C18H29NO9 and a molecular weight of 403.4 g/mol. It is widely acknowledged for its efficacy in countering antibiotic-resistant bacterial infections and ameliorating the impact of neurodegenerative disorders .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known to have a molecular weight of 403.4 g/mol.

Scientific Research Applications

Pharmaceutical Drug Synthesis

This compound has potential applications in the synthesis of pharmaceutical drugs. Its structure suggests it could be used as a precursor or intermediate in the creation of novel non-steroidal anti-inflammatory drugs (NSAIDs). These drugs are designed to have better activity and lower side effects, targeting specific receptors like COX-2 for improved selectivity .

Analgesic Activity Research

The acetamido group within the compound’s structure indicates its use in analgesic activity research. Derivatives of this compound could be synthesized and tested for their efficacy in pain relief, utilizing both in-vivo and in-silico methods to analyze their interactions with biological targets .

Material Science

In material science, this compound could be employed in the development of new materials with specific properties. Its multifunctional nature allows for the creation of polymers or coatings with unique characteristics, potentially useful in various industrial applications.

Biological Studies

The compound’s ability to be modified makes it a valuable tool in biological studies. It can be used to investigate cellular processes or as a building block for more complex molecules that interact with biological systems.

Computational Chemistry

Computational chemistry can utilize this compound for in-silico studies. Its structure can be modeled to predict interactions with biological receptors, pharmacokinetics, and toxicological properties, aiding in the design of more effective drugs .

Chemical Diversity Exploration

The compound’s chemical structure allows for the exploration of chemical diversity. It can be used as a starting point for the synthesis of a wide range of derivatives, each with potentially different pharmacological activities. This exploration can lead to the discovery of new therapeutic candidates .

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It is known to be effective against antibiotic-resistant bacterial infections and neurodegenerative disorders , but the exact biochemical pathways it affects are not detailed.

Future Directions

This compound has potential applications in several fields of research and industry. Its efficacy against antibiotic-resistant bacterial infections and neurodegenerative disorders suggests it could be further explored in pharmaceutical research.

properties

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO9/c1-6-7-8-24-18-15(19-10(2)20)17(27-13(5)23)16(26-12(4)22)14(28-18)9-25-11(3)21/h14-18H,6-9H2,1-5H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHDOPGXUSBUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409159
Record name (5-acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate

CAS RN

155197-37-8
Record name (5-acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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